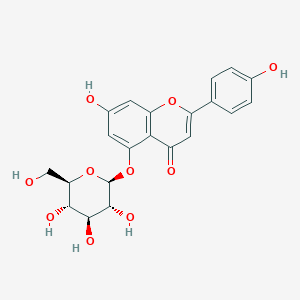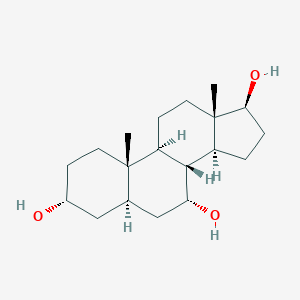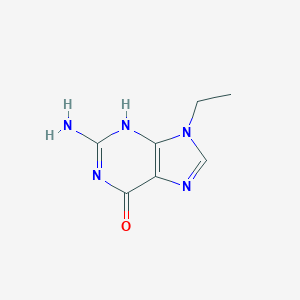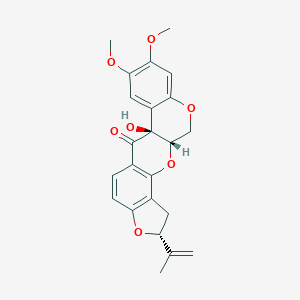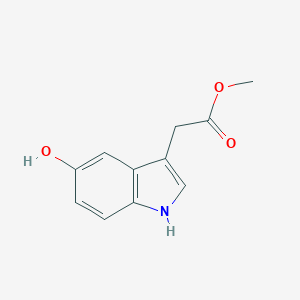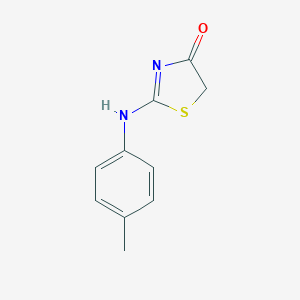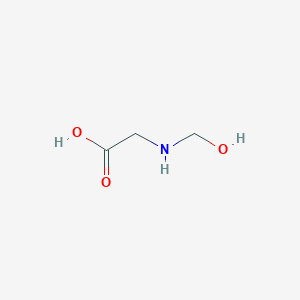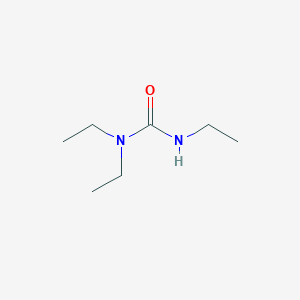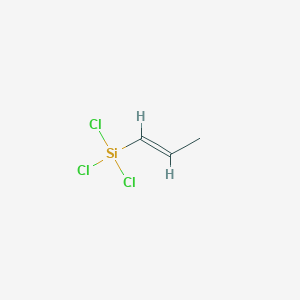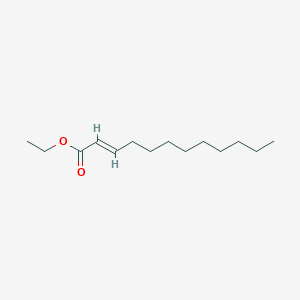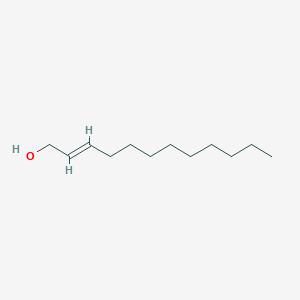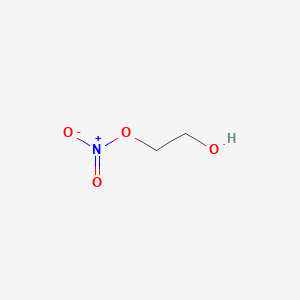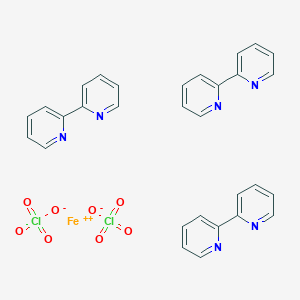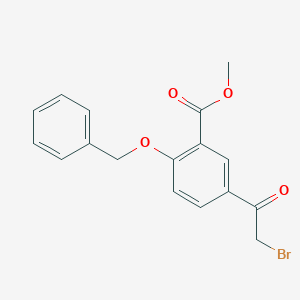
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of bismuth species, as seen in the treatment of 5-benzyloxy-4-methylpent-2-enyl bromide with bismuth(III) iodide and zinc powder to generate intermediates for further reactions with aldehydes . Additionally, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate from methyl 4-bromobenzoate and iso-vanilline by condensation reaction indicates the use of catalysts and condensing agents, which could be relevant for the synthesis of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate .
Molecular Structure Analysis
The molecular structure of related benzoate compounds has been analyzed through crystallography. For instance, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid have been compared, revealing two-dimensional architectures formed by hydrogen bonds and other interactions . These findings could be extrapolated to understand the potential molecular structure of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.
Chemical Reactions Analysis
The photochemistry of related compounds, such as 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, involves 1,5-hydrogen migration and cyclization processes . The alkaline hydrolysis of methyl benzoates with various substituents has been studied, showing the influence of neighboring group participation on reaction rates . These studies provide a foundation for predicting the chemical behavior of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives can be inferred from studies on their hydrolysis and crystal structures. The rate coefficients for hydrolysis reactions and the influence of substituents have been measured . The crystallographic analysis provides information on the solid-state properties, such as hydrogen bonding patterns and molecular interactions . Supercritical fluid chromatography has been used to separate and determine diastereoisomers of a related benzoate compound, which could be applicable to the analysis of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate .
Wissenschaftliche Forschungsanwendungen
Synthesis in Carbohydrate Chemistry
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate has been used in the synthesis of complex carbohydrates. For instance, it played a role in the synthesis of methyl β-glycosides of β-(1→6)-linked D-galacto-oligosaccharides, demonstrating its utility in constructing complex oligosaccharide structures (Kováč, 1986).
Role in Organic Synthesis
This compound is also significant in organic synthesis. For instance, it was involved in the synthesis of novel thiazolo-fused six- and seven-membered nitrogen heterocycles, showcasing its versatility in creating complex organic structures (Kumar & Ila, 2022).
Application in Chemical Synthesis of Medicinal Compounds
Furthermore, the compound has been utilized in the chemical synthesis of medicinal compounds. A study detailed its use in the efficient chemical synthesis of methyl β-glycosides of β-(1→6)-linked D-galacto-oligosaccharides, which are important for medicinal chemistry applications (Kováč, 1986).
Involvement in Glycosylation Reactions
It has also been involved in glycosylation reactions. A study highlighted its role in the selective bromoacetylation of alkyl hexopyranosides, aiding the preparation of intermediates for the synthesis of (1→6)-linked oligosaccharides (Ziegler, Kováč, & Glaudemans, 1989).
Contribution to the Synthesis of Heterocyclic Compounds
Additionally, the compound contributes to the synthesis of heterocyclic compounds, as evidenced by its use in the creation of thiazolo-fused nitrogen heterocycles (Kumar & Ila, 2022).
Utilization in Molecular Modifications
It has been utilized in molecular modifications as well, such as in the synthesis of specific esters with potential biological activities (Sudha, Shashikanth, & Ara Khanum, 2004).
Eigenschaften
IUPAC Name |
methyl 5-(2-bromoacetyl)-2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-21-17(20)14-9-13(15(19)10-18)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWQRVIQUREMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228929 | |
| Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | |
CAS RN |
27475-14-5 | |
| Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27475-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-(2-bromoacetyl)-2-(phenylmethoxy)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


